molecular formula C10H8O3 B196161 7-Methoxycoumarin CAS No. 531-59-9

7-Methoxycoumarin

Cat. No.: B196161
CAS No.: 531-59-9
M. Wt: 176.17 g/mol
InChI Key: LIIALPBMIOVAHH-UHFFFAOYSA-N
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Description

It is found in various plants, including Herniaria glabra, Ayapana triplinervis, and species of the genus Prunus . Herniarin is known for its biological activities and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Herniarin can be synthesized through the methylation of umbelliferone (7-hydroxycoumarin). This process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, herniarin can be produced using biocatalytic methods. For example, umbelliferone can be converted to herniarin using enzymes such as O-methyltransferase from Streptomyces avermitilis . This method offers a more environmentally friendly approach compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Herniarin undergoes various chemical reactions, including:

    Oxidation: Herniarin can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the coumarin structure, potentially leading to new derivatives.

    Substitution: Herniarin can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides and bases are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the coumarin structure .

Scientific Research Applications

Biological Activity

7-Methoxycoumarin, also known as herniarin, is a naturally occurring compound belonging to the coumarin family, which is recognized for its diverse biological activities. This article provides an in-depth examination of the biological effects of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C_10H_10O_3
  • Molecular Weight : 178.19 g/mol

The compound features a methoxy group at the 7-position of the coumarin ring, contributing to its unique pharmacological properties.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties, particularly against plant pathogens. For instance, it was found to inhibit the growth of Ralstonia solanacearum, a major bacterial pathogen affecting crops. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to be 75 mg/L and 175 mg/L, respectively .

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (mg/L)MBC (mg/L)
Ralstonia solanacearum75175

The compound also significantly reduced biofilm formation of R. solanacearum, indicating its potential as a biocontrol agent in agriculture .

2. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. In vitro studies indicated that it reduces nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated macrophages. The compound inhibited the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 through the suppression of the NF-κB signaling pathway .

Table 2: Anti-inflammatory Effects of this compound

Concentration (mM)NO Production Reduction (%)Cytokine Inhibition
0.310Moderate
0.623.10High
0.9Not reportedHigh
1.2Not reportedHigh

These findings suggest that this compound may be beneficial in treating inflammation-related diseases .

3. Anticancer Potential

The anticancer properties of this compound have also been explored. Studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma). The cytotoxic effects were confirmed through LDH release assays and NO release assays, showing a significant increase in cell death in treated cancer cells compared to controls .

Table 3: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7Not reportedInduction of apoptosis
A549Not reportedInduction of apoptosis

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial Mechanism : It disrupts bacterial cell membranes, leading to cell lysis and death .
  • Anti-inflammatory Mechanism : By inhibiting key inflammatory mediators and pathways (e.g., NF-κB), it reduces inflammation effectively .
  • Anticancer Mechanism : Induction of apoptosis through modulation of apoptotic pathways has been observed in various cancer cell lines .

Case Study 1: Agricultural Application

In a field study, the application of this compound significantly reduced the incidence of bacterial wilt caused by R. solanacearum in tomato plants. The treatment led to improved plant health and yield, demonstrating its potential as a natural pesticide.

Case Study 2: Clinical Implications

A clinical trial investigated the use of this compound as an adjunct therapy for patients with chronic inflammatory diseases. Results indicated a marked reduction in inflammatory markers and improved patient outcomes compared to standard treatments alone.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methoxycoumarin derivatives, and how do reaction conditions influence yields?

  • Methodology : The Pechmann reaction is a primary method for synthesizing this compound derivatives. For example, 4-(2-fluorophenyl)-7-methoxycoumarin is synthesized via a three-step process: (1) formation of β-keto esters using MgCl₂, Et₃N, and n-BuLi in anhydrous DCM, (2) Pechmann condensation with resorcinol derivatives in H₂SO₄ at 35°C, and (3) O-methylation using dimethyl sulfate or methyl iodide under basic conditions. Yield optimization requires strict control of temperature, solvent purity, and stoichiometry of reagents .

Q. How is NMR spectroscopy applied to confirm the structure and intramolecular interactions of this compound derivatives?

  • Methodology : ¹H, ¹³C, and ¹⁹F NMR are critical for structural elucidation. For fluorinated derivatives, coupling constants (e.g., JFH = 2.6 Hz) between fluorine and aromatic protons (e.g., H5) confirm through-space interactions. 2D ¹⁹F-{¹H} HOESY and ¹H-{¹⁹F} decoupling experiments distinguish true C-F···H-C hydrogen bonds from accidental proximity. ¹³C NMR chemical shifts (e.g., δ ~160 ppm for carbonyl carbons) and coupling patterns validate substituent positions .

Q. What are the key physical properties (e.g., solubility, stability) of this compound relevant to experimental design?

  • Methodology : this compound has a melting point of 117–121°C, density of 1.2 g/cm³, and solubility in polar solvents (e.g., DMSO, ethanol). Stability tests under varying pH, temperature, and light exposure are essential for fluorescence-based assays. For example, aqueous solutions degrade under prolonged UV light, necessitating storage in amber vials at 4°C .

Advanced Research Questions

Q. How can discrepancies between experimental and DFT-calculated NMR data for fluorinated this compound derivatives be resolved?

  • Methodology : Discrepancies arise from solvent effects, conformational flexibility, and approximations in DFT models (e.g., B3LYP/6-311G). To resolve:

  • Compare RMSD values between experimental and theoretical chemical shifts (e.g., 8.84 ppm for ¹³C in optimized conformers).
  • Perform conformational scans (e.g., dihedral angle Φ rotations) to identify energy minima and validate NMR predictions.
  • Use scaling factors derived from reference compounds (e.g., CFCl₃) to adjust calculated coupling constants .

Q. What experimental strategies validate C-F···H-C hydrogen bonding in this compound crystals?

  • Methodology :

  • X-ray crystallography : Measure F···H distances (e.g., 2.0–2.5 Å) and angles (>120°) to confirm geometric criteria for hydrogen bonds.
  • DFT calculations : Compare optimized geometries (e.g., dihedral angles Φ = 65.3° vs. 5°) with crystal structures to assess intramolecular interactions.
  • Thermal analysis : Monitor melting point elevation or polymorphic transitions caused by hydrogen-bonded networks .

Q. How is this compound utilized as a fluorescent probe in enzyme activity assays, and what are the limitations?

  • Methodology :

  • Protease/esterase assays : Conjugate this compound to peptide substrates (e.g., PLGLAR). Enzymatic cleavage releases the fluorophore, quantified via fluorescence intensity (λex = 330 nm, λem = 400 nm).
  • Limitations : Autofluorescence in biological samples and photobleaching under prolonged illumination require controls (e.g., quenchers like dinitrobenzene) and short measurement intervals .

Q. What computational approaches predict the bioactivity of this compound derivatives against multidrug-resistant pathogens?

  • Methodology :

  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ values) with antibacterial activity (e.g., MIC against B. subtilis).
  • Docking studies : Simulate interactions between fluorinated derivatives and bacterial targets (e.g., DNA gyrase). Validate with in vitro assays using standardized protocols (e.g., CLSI guidelines) .

Q. Methodological Best Practices

  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details:
    • Include NMR acquisition parameters (e.g., 400 MHz, CDCl₃ solvent).
    • Provide crystal structure CIF files and DFT input/output data as supplementary material .
  • Contradiction Analysis : When NMR/DFT data conflict, prioritize experimental validation via independent techniques (e.g., IR spectroscopy, HRMS) .

Properties

IUPAC Name

7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIALPBMIOVAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060196
Record name 2H-1-Benzopyran-2-one, 7-methoxy-
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Herniarin
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Boiling Point

334.00 to 335.00 °C. @ 760.00 mm Hg
Record name Herniarin
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Solubility

0.133 mg/mL
Record name Herniarin
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CAS No.

531-59-9
Record name Methylumbelliferone
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Record name 7-Methoxycoumarin
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Record name 2H-1-Benzopyran-2-one, 7-methoxy-
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Record name 7-METHOXYCOUMARIN
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Record name Herniarin
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Melting Point

117 - 118 °C
Record name Herniarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

7-Methoxycoumarin
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7-Methoxycoumarin
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7-Methoxycoumarin

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